molecular formula C20H22ClN3O3 B2974928 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea CAS No. 887466-38-8

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea

Cat. No.: B2974928
CAS No.: 887466-38-8
M. Wt: 387.86
InChI Key: NLEXBHSURTYSFW-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a 1,1-disubstituted urea moiety with ethyl and 4-methoxyphenyl groups. This compound’s structure combines a chlorinated aromatic ring, known for enhancing metabolic stability and receptor binding, with a methoxy-substituted phenyl group that may influence electronic properties and solubility.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-3-23(16-8-10-18(27-2)11-9-16)20(26)22-15-12-19(25)24(13-15)17-6-4-14(21)5-7-17/h4-11,15H,3,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEXBHSURTYSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea is a member of a class of substituted urea compounds that have garnered attention for their potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H26ClN3O3C_{19}H_{26}ClN_{3}O_{3} with a molecular weight of approximately 379.89 g/mol. The compound features a unique structure that includes a pyrrolidine ring, which is critical for its biological activity.

Molecular Structure

ComponentDescription
Molecular FormulaC19H26ClN3O3C_{19}H_{26}ClN_{3}O_{3}
Molecular Weight379.89 g/mol
SMILES RepresentationCCN(CC1CCOCC1)C(=O)N(C(=O)C1=CC=C(C=C1)Cl)C(=O)C1=CC=C(C=C1)OC

Research indicates that this compound acts as an allosteric modulator of certain receptors, particularly the cannabinoid receptor type 1 (CB₁). Allosteric modulators can enhance or inhibit the receptor's activity without directly competing with the endogenous ligand. In studies involving analogs of this compound, it was found that substitutions at the 3-position significantly influenced potency and efficacy in modulating CB₁ receptor activity, suggesting that structural variations can lead to diverse biological effects .

Key Findings

  • Potency : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances potency at CB₁ receptors.
  • Selectivity : The compound showed selectivity for CB₁ over other protein targets, indicating a potential for fewer side effects in therapeutic applications .

Therapeutic Applications

The biological activities observed for this compound include:

  • Anti-addictive properties : Studies have demonstrated that the compound can attenuate drug-seeking behaviors in animal models of addiction, particularly regarding cocaine and methamphetamine .
  • Potential anti-cancer effects : The structural characteristics suggest possible applications in targeting cancer cells, especially in p53-deficient tumors where traditional therapies may fail .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Cocaine Seeking Behavior Study :
    • Objective : To assess the impact on reinstatement of drug-seeking behavior.
    • Findings : The compound significantly reduced reinstatement events in rats, indicating potential use in treating substance use disorders .
  • Pharmacokinetic Studies :
    • Objective : To evaluate brain penetration and metabolic stability.
    • Findings : High brain/plasma ratio (Kp = 2.0) was noted, suggesting effective central nervous system penetration while maintaining low metabolic degradation rates in liver microsomes .

Comparison with Similar Compounds

Key Observations :

Substituent Positioning : The target compound’s 1,1-disubstituted urea contrasts with the 1,3-disubstituted analogs (e.g., CAS 955237-74-8), which may alter hydrogen-bonding patterns and binding to biological targets.

Electronic Effects : Methoxy groups in the phenyl rings (e.g., CAS 954697-35-9 and 946299-96-3) donate electron density, which could modulate interactions with aromatic residues in enzymes or receptors .

Computational and Experimental Insights

  • Structural Analysis: Tools like SHELX are critical for resolving crystal structures of such compounds, particularly to confirm the stereochemistry of the pyrrolidinone ring and urea conformation.
  • Electronic Properties: Software such as Multiwfn can analyze electrostatic potentials (ESP) and frontier molecular orbitals, providing insights into reactivity. For example, the 4-methoxyphenyl group’s ESP may differ significantly from the 2,4-dimethoxyphenyl analog due to resonance effects.

Research Implications

While direct biological data for the target compound are unavailable, trends from analogs suggest:

  • Receptor Binding : The 4-chlorophenyl group may enhance affinity for targets like kinases or GPCRs, as chlorine atoms often participate in hydrophobic interactions.
  • Metabolism : The ethyl group could slow hepatic degradation compared to methyl-substituted ureas, extending half-life .
  • Solubility vs. Permeability : Compounds with multiple methoxy groups (e.g., CAS 946299-96-3) may exhibit better solubility but reduced blood-brain barrier penetration compared to the target compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between an isocyanate and amine. For example, reacting a substituted phenyl isocyanate with a pyrrolidinone-containing amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is often used as a base to neutralize HCl byproducts . Optimization of stoichiometry and reaction time (e.g., 12–24 hours) is critical for yield improvement.

Q. How can the purity and structural identity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify substituent positions and integration ratios. For example, the 4-methoxyphenyl group should show distinct aromatic proton signals at δ 6.8–7.2 ppm .
  • X-ray crystallography for unambiguous structural determination, as demonstrated for related urea derivatives in Acta Crystallographica studies .

Q. What preliminary assays are suitable for evaluating the compound's biological activity?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For urea derivatives, dose-response curves (IC₅₀ values) at concentrations ranging from 1 nM to 100 µM are typical. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic molecular conformations in solution vs. solid state. Address this by:

  • Performing variable-temperature NMR to detect conformational flexibility.
  • Comparing DFT-calculated NMR shifts with experimental data to identify dominant conformers.
  • Validating with NOESY/ROESY experiments to assess spatial proximity of substituents .

Q. What strategies are effective for improving the compound's solubility and bioavailability?

  • Methodological Answer :

  • Salt formation : Test hydrochloride or sodium salts using counterion screening.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the urea or methoxyphenyl moieties.
  • Co-crystallization : Explore co-crystals with cyclodextrins or succinic acid to enhance aqueous solubility, as shown for structurally similar pyrazoline derivatives .

Q. How can computational methods predict the compound's binding mode to a target protein?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using the protein's crystal structure (PDB ID). Prioritize docking poses with hydrogen bonds to the urea moiety and hydrophobic interactions with chlorophenyl/methoxyphenyl groups.
  • Validate with Molecular Dynamics (MD) simulations (≥100 ns) to assess binding stability.
  • Cross-reference with SAR data from analogs, such as trifluoromethyl-substituted pyrazoles, to identify critical pharmacophores .

Q. What experimental controls are essential when studying the compound's metabolic stability?

  • Methodological Answer :

  • Use human liver microsomes (HLM) or hepatocyte assays with NADPH cofactors.
  • Include verapamil (CYP3A4 substrate) and quinidine (CYP2D6 inhibitor) as controls.
  • Quantify metabolites via LC-MS/MS with MRM transitions specific to expected oxidation products (e.g., hydroxylation at the pyrrolidinone ring) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Re-evaluate assay conditions (e.g., ATP concentrations in kinase assays).
  • Test the compound's stability under assay conditions (e.g., DMSO stock precipitation).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Experimental Design Considerations

Q. What parameters should be prioritized in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Systematically modify the 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups to assess electronic effects.
  • Introduce substituents at the pyrrolidin-5-one ring (e.g., methyl, fluorine) to probe steric and metabolic influences.
  • Use Free-Wilson analysis or QSAR modeling to quantify contributions of each moiety to activity .

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